![molecular formula C₈¹³CH₁₂N₂O₆ B1146228 [5'-13C]尿苷 CAS No. 478511-16-9](/img/no-structure.png)

[5'-13C]尿苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

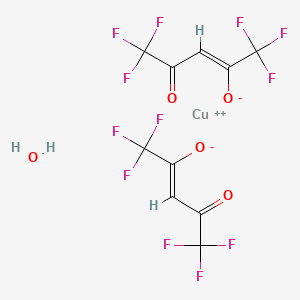

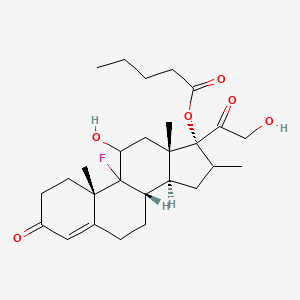

Uridine is a pyrimidine nucleoside found in plasma and cerebrospinal fluid with a concentration higher than the other nucleosides . It consists of a sugar molecule, ribose, bonded to a nitrogenous base, uracil . This unique structure allows uridine to participate in the formation of RNA, where it pairs with adenine through hydrogen bonds . This pairing is crucial for the proper functioning of RNA in protein synthesis .

Synthesis Analysis

The synthesis of [5’-13C]Uridine involves a reaction carried out in 50 mM HEPES pH 8, 0.2% NaN3, 10 mM MgCl2, 10 mM DTT, 0.5 mM dATP, 0.1% BSA, 100 mM creatine phosphate, 10 mM [6-13C, 5-2H]-uracil, 8 mM [1-13C]-D-ribose .

Molecular Structure Analysis

The molecular formula of [5’-13C]Uridine is C9H12N2O6 . The molecular weight is 245.19400 . The structure of [5’-13C]Uridine includes a ribose ring attached to a uracil base .

Chemical Reactions Analysis

Uridine modifications in RNA can increase detection sensitivities up to 1408 fold upon CMCT labelling .

Physical And Chemical Properties Analysis

Uridine is chemically a white, odorless crystalline powder . All newly synthesized uridine derivatives were analyzed by spectral (NMR, FTIR, mass spectrometry), elemental, and physicochemical analyses .

科学研究应用

Cellular Metabolism and Homeostasis

- Summary : Uridine, a pyrimidine nucleoside, maintains metabolic homeostasis during growth and cellular stress . It is crucial in fueling mammalian cell energy needs and biosynthetic pathways such as ribosylation, glycosylation, redox metabolite generation, and nucleotide biosynthesis .

- Methods : Studies have used distinct screening approaches to reveal the role of uridine in metabolic homeostasis . For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine .

- Results : The studies revealed that uridine maintains metabolic homeostasis during growth and cellular stress . It was found that uridine could serve as an alternative fuel source when glucose is scarce .

Antimicrobial and Anticancer Agent

- Summary : Uridine derivatives have shown promising antimicrobial and anticancer capabilities . They have been found to be more effective against fungal phytopathogens than bacterial strains .

- Methods : Uridine was modified with various aliphatic chains and aromatic groups to produce new derivatives as antimicrobial agents . These were then tested in vitro against bacteria and fungi .

- Results : The tested compounds showed promising antimicrobial capability . In addition, antiproliferative activity against Ehrlich ascites carcinoma (EAC) cells was investigated, and compound 6 (2′,3′-di- O -cinnamoyl-5′- O -palmitoyluridine) demonstrated promising anticancer activity .

Neuroprotection

- Summary : Uridine has shown a protective effect in a model of Parkinson’s disease (PD) induced by the bilateral injection of neurotoxin 6-hydroxydopamine (6-OHDA) into rat brain substantia nigra (SN) .

- Methods : The study involved the bilateral injection of neurotoxin 6-hydroxydopamine (6-OHDA) into rat brain substantia nigra (SN), and the effects of uridine were observed .

- Results : Uridine was found to exert a protective effect associated with activation of the mitochondrial ATP-dependent potassium (mitoK-ATP) channel .

Metabolic Tracing

- Summary : Uridine can be used in metabolic tracing studies . Exogenous 13C5(ribose)-uridine labeled carbon was traced using liquid chromatography mass spectrometry into the pentose phosphate pathway, central carbon metabolism, amino acid anabolism, glycosylation precursors, redox metabolites, and nucleotides .

- Methods : The study involved the use of liquid chromatography mass spectrometry to trace the labeled carbon from exogenous 13C5(ribose)-uridine .

- Results : The study found that uridine could be traced into various metabolic pathways, providing valuable insights into cellular metabolism .

Antimicrobial and Antifungal Agent

- Summary : Uridine and its derivatives have shown promising antimicrobial and antifungal capabilities . They were found to be more effective against fungal phytopathogens than bacterial strains .

- Methods : Uridine was modified with various aliphatic chains and aromatic groups to produce new derivatives as antimicrobial agents . These were then tested in vitro against bacteria and fungi .

- Results : The tested compounds showed promising antimicrobial capability . The compounds were found to be less toxic, making them potential candidates for further development .

Anti-Aging Effects

- Summary : Uridine has been found to have anti-aging effects . It promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, stimulates regeneration of various tissues .

- Methods : The study involved the administration of uridine to aged organisms and observing its effects on various cellular and physiological parameters .

- Results : The study found that uridine had a rejuvenating effect on aged stem cells and stimulated the regeneration of various tissues .

未来方向

属性

CAS 编号 |

478511-16-9 |

|---|---|

产品名称 |

[5'-13C]Uridine |

分子式 |

C₈¹³CH₁₂N₂O₆ |

分子量 |

245.2 |

同义词 |

1-β-D-Ribofuranosyluracil[5’-13C]; β-Uridine; 1-β-D-Ribofuranosyluracil[5’-13C]; 1-β-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione[5’-13C]; NSC 20256[5’-13C]; β-Uridine[5’-13C]; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)

![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)